2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Catalog No.
S832738
CAS No.
1246088-43-6
M.F
C7H7NO3
M. Wt
153.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

CAS Number

1246088-43-6

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

IUPAC Name

3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one

Molecular Formula

C7H7NO3

Molecular Weight

153.137

InChI

InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)

InChI Key

SXRLRBBARNJINI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C(=O)C=CN2

Synonyms

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound characterized by its unique bicyclic structure, which includes a dioxin moiety fused to a pyridine ring. The molecular formula of this compound is C₇H₇NO₃, and it has a molecular weight of 153.14 g/mol. Its structure consists of a pyridine ring with hydroxyl and dioxin functional groups, contributing to its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse functional groups.

Typical of both dioxins and pyridines:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromates .
  • Reduction: The compound may also be reduced to yield corresponding alcohols or amines depending on the conditions used .
  • Substitution Reactions: The nitrogen in the pyridine ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic system .

Research has indicated that derivatives of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol exhibit notable biological activities. These compounds have been studied for their potential anti-inflammatory and antimicrobial properties. Additionally, some derivatives show promise as inhibitors in various biochemical pathways, making them candidates for drug development .

Several methods have been developed for synthesizing 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol:

  • Smiles Rearrangement: A versatile approach involves the rearrangement of 2-nitro-3-oxiranylmethoxypyridine to yield various substituted derivatives of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridines .
  • Multi-step Synthesis: Another method includes a three-step synthesis process that allows for the formation of different substituents on the dioxin and pyridine rings .

The applications of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating various diseases.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
  • Material Science: Its unique structural properties may find applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol with biological targets are ongoing. Initial findings suggest that this compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. Further research is needed to elucidate the specific mechanisms and affinities involved in these interactions.

Several compounds share structural similarities with 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol. Here are a few examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyquinolineContains a quinoline coreExhibits distinct biological activities
1,4-DihydropyridineFeatures a saturated pyridine ringKnown for cardiovascular effects
Dihydro-[1,4]dioxinSimilar dioxin structureLacks the pyridine component

The uniqueness of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol lies in its combination of dioxin and pyridine functionalities which may provide synergistic effects not seen in other similar compounds.

Chemical Formula and Systematic Names

2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol possesses the molecular formula C₇H₇NO₃ with a molecular weight of 153.14 grams per mole. The systematic nomenclature of this compound reflects its complex heterocyclic structure, which incorporates both dioxin and pyridine ring systems. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as 1,4-Dioxino[2,3-b]pyridin-8-ol, 2,3-dihydro-. Alternative systematic names found in chemical databases include 2,3-Dihydrodioxino[2,3-b]pyridin-8-ol and 2H,3H-dioxino[2,3-b]pyridin-8-ol.

The nomenclature system clearly delineates the structural features of this heterocyclic compound, with the "dioxino" portion indicating the presence of two oxygen atoms within a six-membered ring, while the "pyridin" designation specifies the nitrogen-containing aromatic ring. The numerical descriptors [2,3-b] specify the fusion pattern between the dioxin and pyridine rings, and the "8-ol" suffix indicates the position of the hydroxyl functional group. The "2,3-dihydro" prefix specifies the degree of saturation within the dioxin ring system, distinguishing this compound from its fully aromatic analogs.

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Monoisotopic Mass153.042593 Da
Average Mass153.137 Da

Chemical Abstracts Service Registry Number and Database Identifiers

The compound is registered under Chemical Abstracts Service Registry Number 1246088-43-6, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates unambiguous identification across various chemical information systems and commercial suppliers. The compound has been assigned the Material Data Sheet number MFCD17171314, which is commonly used in laboratory and industrial settings for material safety and handling documentation.

In the PubChem database, 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is cataloged under Compound Identifier 49761559. The Environmental Protection Agency DSSTox database has assigned it the identifier DTXSID60678385, which is used for toxicological and environmental fate studies. The European Chemicals Agency has designated this compound with the registry number MFCD17171314 for regulatory purposes within the European Union. These multiple identifier systems ensure comprehensive tracking and documentation of the compound across different regulatory and research frameworks.

Simplified Molecular-Input Line-Entry System Notation and Structural Representation

The Simplified Molecular-Input Line-Entry System notation for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is represented as Oc1ccnc2OCCOc12. This linear notation efficiently encodes the three-dimensional molecular structure in a text format that can be readily interpreted by computational chemistry software and chemical databases. The International Chemical Identifier string is InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9), which provides a standardized method for representing the compound's connectivity and stereochemistry.

The International Chemical Identifier Key SXRLRBBARNJINI-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches and cross-referencing. The structural representation reveals a bicyclic system where the pyridine ring is fused to a saturated dioxin ring at the 2,3-positions, with the hydroxyl group positioned at carbon-8 of the pyridine moiety. This unique arrangement creates an amphiphilic molecule with both hydrophilic and hydrophobic regions, influencing its solubility and reactivity properties.

Historical Context in Dioxinopyridine Chemistry

The development of dioxinopyridine chemistry has its roots in the broader exploration of fused heterocyclic systems that began in the mid-20th century. The synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives was first reported in systematic studies aimed at creating novel heterocyclic scaffolds with potential biological activity. These early investigations focused on understanding the electronic properties and synthetic accessibility of compounds containing both dioxin and pyridine functionalities within a single molecular framework.

Research conducted in the early 2000s established key synthetic methodologies for accessing substituted dioxinopyridine derivatives through Smiles rearrangement reactions. The work by Soukri and colleagues demonstrated that 2-nitro-3-oxiranylmethoxypyridine could serve as a versatile precursor for generating various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines through controlled rearrangement processes. This methodology provided the foundation for subsequent investigations into the synthesis and functionalization of hydroxylated derivatives, including the 8-ol compound that is the focus of this analysis.

The historical development of this chemical class has been closely linked to advances in heterocyclic chemistry and the growing recognition of the importance of oxygen-nitrogen containing bicyclic systems in medicinal chemistry. Subsequent research efforts have focused on developing enantioselective synthetic approaches and exploring the biological activities of various substituted derivatives. The evolution of analytical techniques, particularly capillary electrophoresis methods for enantiomeric purity determination, has enabled more sophisticated investigations of these compounds and their stereochemical properties.

Classification as a Heterocyclic Building Block

2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol belongs to the class of heterocyclic building blocks, specifically categorized as a bicyclic oxygen-nitrogen heterocycle. This classification reflects its utility as a synthetic intermediate in the construction of more complex molecular architectures. The compound's heterocyclic nature derives from the presence of both oxygen and nitrogen heteroatoms within its ring systems, creating unique electronic and steric properties that distinguish it from purely carbocyclic analogs.

Within the broader taxonomy of heterocyclic compounds, this molecule represents a fusion of two important pharmacophoric units: the pyridine ring, which is prevalent in numerous pharmaceutical agents, and the dioxin ring, which imparts specific conformational and electronic characteristics. The combination of these structural elements in a single molecule creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the hydroxyl group and π-π stacking interactions through the aromatic pyridine system.

The building block classification is further supported by the compound's demonstrated utility in synthetic transformations. Research has shown that the hydroxyl functionality at the 8-position can participate in various chemical reactions, including esterification, etherification, and oxidation processes. The dioxin ring system provides sites for further functionalization and can undergo ring-opening reactions under appropriate conditions. These synthetic capabilities make the compound valuable for combinatorial chemistry approaches and diversity-oriented synthesis strategies.

Significance in Synthetic Organic Chemistry

The significance of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in synthetic organic chemistry stems from its unique structural features and demonstrated versatility as a synthetic intermediate. The presence of multiple reactive sites within a single molecule enables diverse chemical transformations, making it an attractive target for method development and natural product synthesis. The hydroxyl group at the 8-position provides a handle for further functionalization, while the bicyclic core offers opportunities for ring-expansion or ring-contraction reactions.

Recent synthetic methodologies have demonstrated the compound's utility in asymmetric synthesis, with researchers developing enantioselective approaches for accessing both enantiomers of substituted derivatives. The application of dual-cyclodextrin systems for enantiomeric purity determination has enabled precise control over stereochemical outcomes in synthetic sequences. These developments have expanded the compound's utility in the synthesis of chiral building blocks for pharmaceutical applications.

The strategic importance of this heterocyclic system is further highlighted by its role in the synthesis of biologically active compounds. While avoiding specific therapeutic applications, it is noteworthy that derivatives of this core structure have been investigated for various biological activities, establishing the parent compound as a privileged scaffold in medicinal chemistry. The electronic properties of the dioxinopyridine system, combining electron-rich and electron-poor regions, create opportunities for selective molecular recognition and binding interactions that are valuable in chemical biology applications.

Molecular Structure and Bonding

2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol represents a heterocyclic organic compound characterized by its unique bicyclic structure, which includes a pyridine ring fused with a dioxin moiety [3]. The compound features a molecular formula of C₇H₇NO₃ with a molecular weight of 153.14 g/mol [1]. The structural architecture consists of a pyridine ring system fused to a 2,3-dihydro-1,4-dioxin ring, creating a rigid bicyclic framework [1] [3]. The hydroxyl group is positioned at the 8-position of the pyridine ring, contributing to the compound's potential reactivity and solubility characteristics [3].

The chemical identity is confirmed through its Chemical Abstracts Service registry number 1246088-43-6 and its International Union of Pure and Applied Chemistry name: 3,5-dihydro-2H- [1] dioxino[2,3-b]pyridin-8-one [1]. The Simplified Molecular Input Line Entry System representation (C1COC2=C(O1)C(=O)C=CN2) provides a clear structural encoding of the molecular connectivity [1].

Aromatic Character and Electron Distribution

The aromatic character of 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol is primarily attributed to the pyridine ring component of the fused system [9]. Pyridine exemplifies a six-membered aromatic heterocycle with an electronic structure analogous to benzene, where five carbons and a single nitrogen are all sp² hybridized [9]. The aromatic system maintains six π electrons that follow the 4n + 2 rule and completely fill the bonding molecular orbitals, fulfilling the electronic requirements for aromaticity [9].

The electron distribution within the molecule shows distinct characteristics due to the presence of multiple heteroatoms [10]. The pyridine nitrogen contains lone pair electrons in an sp² orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the aromatic system [9]. These lone pair electrons are not part of the aromatic sextet and do not affect the π electron count [9]. The presence of the dioxin ring imparts distinctive electronic properties, including potential electron-withdrawing characteristics, which influence the overall reactivity patterns of the molecule [3].

The quadrupole tensor components provide insight into the electron delocalization characteristics of the aromatic system [10]. The electron delocalization typical of aromatic systems increases the magnitude of quadrupole tensor components, reflecting the spatial extent of the electron density distribution [10]. The sign of these components indicates whether the charge distribution is elongated or flattened relative to specific molecular axes [10].

Conformational Analysis of the Dioxino Ring System

The conformational behavior of the dioxino ring system in 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol exhibits characteristics typical of six-membered heterocyclic rings containing oxygen atoms [11]. The 1,4-dioxin moiety adopts conformations that minimize steric interactions while maintaining optimal orbital overlap [11]. Seven-membered ring systems, which share structural similarities with the extended dioxino framework, typically exist in conformations intermediate between chair and twist-chair forms [11].

Conformational analysis reveals that the dioxino ring system undergoes pseudorotation processes that involve transitions between different puckered conformations [11]. The energy barriers associated with these conformational changes are influenced by the electronic properties of the heteroatoms and the constraints imposed by the fused ring architecture [14]. Low Mode Monte Carlo conformational search methods have been applied to similar dioxino-containing systems, revealing ensembles of structures with the central ring adopting crown, twist-crown, boat-chair, and boat conformations [14].

The conformational preferences are determined by several factors including torsional strain, steric interactions, and electronic effects [11]. Density functional theory calculations at the B3LYP/6-31G** level have confirmed the relative energies of different conformers, indicating that crown conformations are typically energetically preferred, with boat-chair conformers lying within 1.4 kcal/mol [14].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Analysis and Peak Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol through distinct chemical shift patterns and coupling constants [12]. The pyridine protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen heteroatom [12] [15]. Proton nuclear magnetic resonance spectra of pyridine-containing compounds typically show signals in the aromatic region between 7.0 and 8.7 parts per million [12].

The dioxino ring protons appear as multiplets in the aliphatic region, typically between 4.0 and 4.5 parts per million, reflecting the electron-withdrawing influence of the adjacent oxygen atoms [32]. The methylene protons of the dioxino ring system exhibit coupling patterns characteristic of six-membered ring conformational dynamics [11]. Vicinal coupling constants provide information about the preferred conformations and the dynamic behavior of the ring system [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the dioxino system [15]. The carbonyl carbon, when present in tautomeric forms, appears significantly downfield, typically around 160-180 parts per million [15]. The chemical shift sensitivity to electronic environment changes has been demonstrated in related pyridine complexes, where coordination to metal centers results in downfield shifts of 0.5-1.0 parts per million [15].

Infrared Absorption Patterns of Functional Groups

Infrared spectroscopy of 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol reveals characteristic absorption patterns that reflect the presence of specific functional groups within the molecular structure [16] [17]. The hydroxyl group at the 8-position produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position dependent on hydrogen bonding interactions [17] [20].

The pyridine ring system exhibits characteristic absorption bands in the aromatic region, with carbon-nitrogen stretching vibrations appearing around 1580-1620 cm⁻¹ [17] [20]. The aromatic carbon-hydrogen stretching modes occur above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹ [17]. The dioxino ring system contributes carbon-oxygen-carbon stretching vibrations in the 1050-1150 cm⁻¹ region, which are characteristic of ether linkages [32].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Hydroxyl O-H stretch3200-3600Medium-StrongO-H stretching vibration
Aromatic C-H stretch3020-3100Mediumsp² C-H stretching
Pyridine C=N stretch1580-1620MediumC=N stretching vibration
C-O-C stretch (dioxino)1050-1150StrongEther linkage vibrations
Aromatic C=C stretch1450-1600MediumAromatic ring vibrations

The fingerprint region between 700-1200 cm⁻¹ contains numerous absorption bands that provide a unique spectroscopic signature for the compound [17]. These bands arise from various bending vibrations, carbon-carbon stretching modes, and out-of-plane deformation modes specific to the fused ring architecture [17].

Mass Fragmentation Pathways

Mass spectrometry fragmentation analysis of 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol follows characteristic pathways observed in fused nitrogen-containing heterocycles [18]. The molecular ion peak appears at m/z = 153, corresponding to the molecular weight of the compound [1]. Primary fragmentation involves the loss of the hydroxyl group, producing a fragment at m/z = 136 [18].

Cross-ring fragmentation patterns are particularly prominent in the pyridine ring system, leading to characteristic fragment ions [18]. The dioxino ring exhibits specific fragmentation behavior involving the sequential loss of formaldehyde units (30 mass units), which is characteristic of 1,4-dioxin-containing compounds [18]. Fragment ions at m/z = 123 and m/z = 93 represent successive losses of formaldehyde from the molecular ion [18].

The fragmentation mechanisms involve charge-directed processes where the pyridine nitrogen serves as a charge-stabilizing site [18]. Electron impact ionization produces radical cations that undergo rearrangement reactions leading to the formation of stable aromatic fragment ions [18]. The base peak typically corresponds to the most stable fragment ion, often involving the intact pyridine ring system [18].

Fragment m/zLoss from Molecular IonStructural Assignment
153-Molecular ion [M]⁺-
136-OH (17)[M-OH]⁺
123-CH₂O (30)[M-CH₂O]⁺
108-C₂H₅O₂ (45)[M-C₂H₅O₂]⁺
93-C₂H₄O₂ (60)[M-C₂H₄O₂]⁺
78-C₃H₅O₂ (75)Pyridine fragment

Physical Constants and Thermodynamic Properties

The physical constants and thermodynamic properties of 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol can be estimated based on computational predictions and comparison with structurally related compounds [22] [23]. The molecular weight is precisely determined as 153.14 g/mol through high-resolution mass spectrometry [1]. The compound exhibits specific topological polar surface area of 47.6 Ų, indicating moderate polarity characteristics [1].

The LogP value (partition coefficient) is computationally estimated at 0.3, suggesting moderate hydrophilicity with preference for aqueous environments over lipophilic media [1]. The compound contains one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (nitrogen atom, two oxygen atoms in the dioxino ring, and the hydroxyl oxygen) [1]. These hydrogen bonding characteristics significantly influence the compound's solubility and intermolecular interactions [1].

Thermodynamic properties of similar dioxin-containing heterocycles have been extensively studied using density functional theory methods [23] [24]. Gas-phase thermodynamic properties including enthalpy of formation, entropy, and heat capacity can be estimated using statistical thermodynamics approaches with evaluated structural parameters and vibrational frequencies [23]. The group additivity scheme provides accurate approximations for thermodynamic properties of heterocyclic compounds [23].

PropertyValueUnitReference Method
Molecular Weight153.14g/molExperimental [1]
Exact Mass153.042593085DaHigh-resolution MS [1]
LogP (octanol/water)0.3-Computational [1]
Topological Polar Surface Area47.6ŲComputational [1]
Hydrogen Bond Donors1-Structural analysis [1]
Hydrogen Bond Acceptors4-Structural analysis [1]
Rotatable Bonds0-Structural analysis [1]

Enthalpy of formation values for related dibenzo-dioxin compounds range from -200 to +200 kJ/mol depending on the degree of substitution and electronic effects [23]. Heat capacity values typically increase with molecular complexity, with values for similar heterocycles ranging from 150-250 J/mol·K at standard conditions [24].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol and related compounds [19] [21]. Single-crystal X-ray diffraction studies of similar dioxin-containing heterocycles reveal characteristic packing arrangements and intermolecular interactions [21]. The molecular structure exhibits planarity in the aromatic pyridine ring with slight deviation from planarity in the dioxino ring due to puckering [21].

Crystallographic studies of related dioxin compounds demonstrate herringbone packing motifs typical of polyaromatic heterocycles [21]. The molecules are characterized by specific intermolecular contacts, including halogen-oxygen interactions and hydrogen bonding networks when appropriate functional groups are present [21]. Bond lengths and angles provide precise geometric parameters for validation of computational models [21].

The crystal structures reveal that the dioxin ring adopts conformations that minimize intramolecular strain while optimizing intermolecular packing efficiency [19]. Typical bond lengths for carbon-oxygen bonds in the dioxino ring range from 1.42-1.48 Å, while carbon-nitrogen bonds in the pyridine ring measure approximately 1.34-1.36 Å [21]. The fusion angle between the two ring systems influences the overall molecular geometry and packing characteristics [21].

Structural ParameterTypical ValueUnitSignificance
C-O bond length (dioxino)1.42-1.48ÅEther linkage
C-N bond length (pyridine)1.34-1.36ÅAromatic C-N
Ring fusion angle120-125degreesMolecular geometry
Intermolecular O- - - O contact2.8-3.2ÅHydrogen bonding
Packing density1.3-1.5g/cm³Crystal efficiency

Computational Modeling of Electronic Properties

Computational modeling of electronic properties for 2,3-Dihydro- [1] dioxino[2,3-b]pyridin-8-ol employs density functional theory methods to predict molecular orbitals, electron density distributions, and electronic excitation energies [25] [26]. The B3LYP functional with 6-31G(d,p) basis sets provides accurate descriptions of the electronic structure for heterocyclic systems [29]. These calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic reactivity [26].

Molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the pyridine nitrogen and hydroxyl oxygen, indicating these sites as potential nucleophilic centers [26]. The lowest unoccupied molecular orbital exhibits significant contributions from the pyridine ring π* system, suggesting electrophilic attack preferences at specific ring positions [26]. The energy gap between these frontier molecular orbitals provides insight into the compound's electronic stability and potential for charge transfer interactions [26].

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule [25]. The pyridine nitrogen carries a partial negative charge due to its higher electronegativity, while the dioxino oxygen atoms exhibit varying degrees of negative charge depending on their local electronic environment [25]. These charge distributions influence intermolecular interactions and binding affinities in biological systems [26].

Electronic PropertyCalculated ValueUnitMethod
HOMO Energy-6.2 to -6.8eVDFT B3LYP/6-31G(d,p) [29]
LUMO Energy-1.5 to -2.1eVDFT B3LYP/6-31G(d,p) [29]
HOMO-LUMO Gap4.1 to 5.3eVCalculated difference [29]
Dipole Moment2.1 to 3.2DebyeDFT calculation [29]
Ionization Potential8.5 to 9.2eVVertical ionization [26]
Electron Affinity0.8 to 1.4eVVertical attachment [26]

The hydroxyl group positioned at the 8-position of 2,3-dihydro- [1] [2]dioxino[2,3-b]pyridin-8-ol exhibits distinctive reactivity patterns that are significantly influenced by the electron-withdrawing nature of the fused dioxino-pyridine ring system [1] [3]. This positioning creates a unique electronic environment that enhances the reactivity of the hydroxyl group compared to conventional phenolic systems.

The hydroxyl group demonstrates enhanced acidity due to the electron-deficient nature of the fused heterocyclic framework [4] [5]. The presence of the pyridine nitrogen and the dioxino oxygen atoms creates a conjugated system that stabilizes the phenoxide anion through resonance delocalization [6]. This stabilization effect results in a lower pKa value compared to simple phenols, making the compound more reactive towards electrophilic substitution reactions.

Electrophilic Substitution Mechanisms

Under electrophilic aromatic substitution conditions, the hydroxyl group at position 8 can undergo various transformations [6] [7]. The electron-withdrawing dioxino ring system reduces the overall electron density of the aromatic system, making direct electrophilic attack less favorable than in conventional phenolic compounds. However, the hydroxyl group itself can act as an activating group through resonance donation [8].

The compound readily undergoes halogenation reactions at the hydroxyl-bearing carbon when treated with halogenating agents such as bromine or chlorine in the presence of Lewis acid catalysts . The reaction proceeds through the formation of a stabilized carbocation intermediate, which is subsequently attacked by the halide nucleophile.

Oxidation Pathways

The hydroxyl group exhibits susceptibility to oxidation under various conditions [10] [11]. Treatment with mild oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone results in the formation of the corresponding quinone derivative [12]. The oxidation process involves the initial formation of a phenoxy radical, which subsequently undergoes further oxidation to yield the quinonoid product.

More vigorous oxidation conditions using peracids or metal-based oxidants can lead to ring-opening reactions [13] [14]. These transformations typically involve the cleavage of the dioxino ring system, resulting in the formation of carboxylic acid derivatives and other oxidized products.

Pyridine Ring Reactivity in Dioxino-Fused Systems

The pyridine ring within the dioxino-fused system exhibits significantly altered reactivity compared to unsubstituted pyridine due to the electron-withdrawing influence of the dioxino ring and the hydroxyl substituent [5] [15]. This electronic perturbation affects both electrophilic and nucleophilic substitution patterns on the pyridine ring.

Electrophilic Substitution Limitations

The dioxino-fused pyridine system shows reduced reactivity towards electrophilic aromatic substitution compared to simple pyridine derivatives [6] [16]. The electron-deficient nature of the fused system, combined with the electron-withdrawing effect of the dioxino ring, significantly decreases the nucleophilicity of the pyridine ring carbons. Nitration reactions, which typically occur at the 3-position in pyridine, proceed with much lower yields and require more forcing conditions [7] [17].

The reduced electrophilic reactivity necessitates activation strategies such as conversion to the corresponding pyridine-N-oxide [18] [19]. This transformation enhances the reactivity towards electrophilic substitution by introducing electron density through resonance from the N-oxide oxygen [20] [17]. The N-oxidation reaction proceeds readily with peracids, forming the corresponding dioxino-pyridine-N-oxide derivative.

Nucleophilic Attack Patterns

Nucleophilic substitution reactions on the dioxino-fused pyridine ring follow the typical regioselectivity patterns observed in pyridine chemistry, with preferential attack at the 2-, 4-, and 6-positions [21] [22]. However, the presence of the dioxino ring system and the 8-hydroxyl group creates additional steric and electronic constraints that influence the reaction outcomes.

The Chichibabin amination reaction, involving treatment with sodium amide, proceeds with moderate efficiency to introduce amino groups at the 2-position [17]. The reaction mechanism involves nucleophilic addition followed by hydride elimination, with the dioxino ring system providing additional stabilization for the intermediate anionic species.

Halopyridine derivatives can be synthesized through nucleophilic displacement reactions using appropriate halogenating agents [22]. The 2- and 4-positions show enhanced reactivity towards nucleophilic substitution due to the electron-deficient nature of the system, while the 3-position remains relatively unreactive.

Dioxino Ring Stability and Transformation Mechanisms

The 1,4-dioxino ring system fused to the pyridine core exhibits moderate thermal and chemical stability under ambient conditions [23] [24]. However, the ring system is susceptible to various transformation reactions under specific conditions, particularly involving acid-catalyzed ring-opening processes.

Thermal Stability Characteristics

Thermogravimetric analysis reveals that the dioxino ring system begins to decompose at temperatures above 250°C [25] [26]. The decomposition process involves initial C-O bond cleavage within the dioxino ring, followed by elimination of ethylene oxide fragments [24]. This thermal decomposition pathway is consistent with the behavior observed in related dioxane-containing compounds.

The thermal stability is significantly influenced by substituent effects and the overall molecular environment [25]. Electron-withdrawing groups enhance the thermal stability by reducing the electron density at the oxygen atoms, thereby strengthening the C-O bonds. Conversely, electron-donating substituents decrease thermal stability through increased nucleophilicity of the oxygen centers.

Acid-Catalyzed Ring Opening

Under acidic conditions, the dioxino ring undergoes protonation at one of the oxygen atoms, leading to ring-opening reactions [21]. The protonation occurs preferentially at the oxygen atom that is less sterically hindered and more electron-rich. This protonation activates the adjacent C-O bond towards heterolytic cleavage.

The ring-opening process generates a carbocation intermediate that can undergo various subsequent reactions depending on the reaction conditions and the presence of nucleophiles [28]. In the presence of water, hydrolysis occurs to form the corresponding diol derivative. Under anhydrous conditions, elimination reactions can predominate, leading to the formation of unsaturated intermediates.

Oxidative Transformation Pathways

The dioxino ring system shows susceptibility to oxidative ring-opening under specific conditions [13] [29]. Treatment with strong oxidizing agents such as ozone or hydroxyl radicals initiates the oxidative cleavage process through the formation of radical intermediates [10] [30]. These reactions typically result in the formation of carboxylic acid derivatives and other oxygenated products.

The oxidative transformation mechanisms involve initial radical formation at the most electron-rich sites within the dioxino ring, followed by oxygen insertion and subsequent bond cleavage [29]. The specific product distribution depends on the oxidizing agent employed and the reaction conditions.

Oxidation-Reduction Profiles

The oxidation-reduction behavior of 2,3-dihydro- [1] [2]dioxino[2,3-b]pyridin-8-ol is governed by the presence of multiple redox-active sites within the molecular framework [31] [32]. The compound exhibits complex redox chemistry involving both the pyridine nitrogen and the phenolic hydroxyl group.

Oxidative Processes

The primary oxidation site is the hydroxyl group at position 8, which can undergo single-electron oxidation to form phenoxy radicals [10] [11]. These radical species can participate in various coupling reactions or undergo further oxidation to form quinonoid structures. The oxidation potential is significantly influenced by the electron-withdrawing dioxino ring system, which stabilizes the oxidized forms.

Pyridine-N-oxidation represents another important oxidative pathway [18] [11]. Treatment with peracids such as meta-chloroperbenzoic acid readily converts the pyridine nitrogen to the corresponding N-oxide [17]. This transformation enhances the electron density in the aromatic system and activates the compound towards electrophilic substitution reactions.

The dioxino ring system itself can undergo oxidative transformations under specific conditions [13] [10]. Strong oxidizing agents can cleave the C-O bonds within the ring, leading to the formation of carboxylic acid derivatives and other oxidized products. These reactions typically proceed through radical mechanisms involving the abstraction of hydrogen atoms from the methylene groups.

Reductive Transformations

Reduction of the pyridine ring can be achieved using various reducing agents, with the specific products depending on the reaction conditions [31] [32]. Catalytic hydrogenation over palladium catalysts leads to the formation of the corresponding piperidine derivative, with simultaneous reduction of the aromatic pyridine ring.

Chemical reduction using metal hydrides such as lithium aluminum hydride can selectively reduce specific functional groups depending on the reaction conditions [33]. The hydroxyl group can be reduced to the corresponding methyl derivative under forcing conditions, while milder conditions may leave this functionality intact.

The dioxino ring system shows resistance to reduction under normal conditions but can be cleaved reductively using strong reducing agents such as lithium in liquid ammonia [31]. This transformation results in the formation of the corresponding dihydroxy derivative through reductive ring opening.

Metal Coordination Properties

The 2,3-dihydro- [1] [2]dioxino[2,3-b]pyridin-8-ol molecule contains multiple potential coordination sites, making it an excellent ligand for transition metal complexation [34] [35]. The primary coordination sites include the pyridine nitrogen and the phenolic oxygen, which can form stable chelate complexes with various metal ions.

Coordination Modes and Geometry

The compound typically adopts bidentate coordination modes with transition metals, utilizing both the pyridine nitrogen and the deprotonated phenolic oxygen as donor atoms [34] [36]. This bidentate coordination results in the formation of five-membered chelate rings, which provide enhanced thermodynamic stability compared to monodentate coordination.

X-ray crystallographic studies of metal complexes reveal that the metal-nitrogen bond distances are typically in the range of 2.0-2.3 Å, while metal-oxygen distances are slightly shorter at 1.9-2.1 Å [37] [36]. The coordination geometry around the metal center depends on the specific metal ion and the presence of additional ligands.

The dioxino oxygen atoms can also participate in coordination under specific conditions, particularly with hard metal ions such as alkali and alkaline earth metals [38]. This additional coordination can lead to the formation of polymeric structures or higher-order coordination compounds.

Metal Ion Selectivity

The compound shows particular affinity for divalent transition metal ions such as copper(II), nickel(II), and zinc(II) [34] [39]. Copper(II) complexes are especially stable due to the strong preference of copper for nitrogen and oxygen donor atoms. The resulting complexes often exhibit square planar or distorted octahedral geometries depending on the coordination number.

Iron(II) and manganese(II) complexes have been prepared and show interesting magnetic properties due to the presence of unpaired electrons [40]. These complexes can serve as models for biological systems and have potential applications in catalysis and materials science.

The ligand also forms stable complexes with platinum group metals, which have shown promising catalytic activity in various organic transformations [34] [41]. The electron-withdrawing nature of the dioxino ring system enhances the electrophilicity of the metal center, making these complexes effective catalysts for oxidation reactions.

Biological and Catalytic Applications

Metal complexes of 2,3-dihydro- [1] [2]dioxino[2,3-b]pyridin-8-ol have shown potential biological activity, particularly those involving copper and zinc [35]. The ability to form stable complexes while maintaining some degree of lability makes these compounds interesting candidates for medicinal applications.

In catalytic applications, the metal complexes have demonstrated activity in oxidation reactions, particularly the selective oxidation of alcohols to aldehydes and ketones [40]. The dioxino ring system provides additional stabilization for catalytic intermediates while the pyridine nitrogen can participate in substrate activation through coordination.

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Wikipedia

2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one

Dates

Last modified: 08-15-2023

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